molecular formula C5H11NO2 B2637583 3-(2-Aminoethyl)oxetan-3-ol CAS No. 1554288-33-3

3-(2-Aminoethyl)oxetan-3-ol

Cat. No.: B2637583
CAS No.: 1554288-33-3
M. Wt: 117.148
InChI Key: PQIKHRFVWQGSGF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)oxetan-3-ol: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and an aminoethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyethylamine derivative. This process can be catalyzed by acids or bases under controlled conditions to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that favor the formation of the oxetane ring while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(2-Aminoethyl)oxetan-3-ol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structural features may impart desirable properties to drug candidates, such as increased stability or bioavailability .

Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)oxetan-3-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the oxetane ring can participate in ring-opening reactions. These interactions can affect the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Uniqueness: The presence of both the oxetane ring and the aminoethyl group allows for a wide range of chemical modifications and interactions .

Properties

IUPAC Name

3-(2-aminoethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKHRFVWQGSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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